N-(3-chloro-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide
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Overview
Description
3’-CHLORO-2-(2,4-DICHLOROPHENOXY)-2’-METHYLACETANILIDE is a synthetic organic compound known for its unique chemical structure and properties. It is primarily used in various scientific research applications due to its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-CHLORO-2-(2,4-DICHLOROPHENOXY)-2’-METHYLACETANILIDE typically involves the reaction of 2,4-dichlorophenol with 3-chloro-2-methylacetanilide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide or toluene. The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of 3’-CHLORO-2-(2,4-DICHLOROPHENOXY)-2’-METHYLACETANILIDE follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. Quality control measures are implemented to monitor the consistency and quality of the compound produced.
Chemical Reactions Analysis
Types of Reactions
3’-CHLORO-2-(2,4-DICHLOROPHENOXY)-2’-METHYLACETANILIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3’-CHLORO-2-(2,4-DICHLOROPHENOXY)-2’-METHYLACETANILIDE is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3’-CHLORO-2-(2,4-DICHLOROPHENOXY)-2’-METHYLACETANILIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Triclosan: 2-(2,4-Dichlorophenoxy)-5-chlorophenol, known for its antimicrobial properties.
Triclopyr: 3-Chloro-2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine, used as a herbicide.
Uniqueness
3’-CHLORO-2-(2,4-DICHLOROPHENOXY)-2’-METHYLACETANILIDE is unique due to its specific chemical structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H12Cl3NO2 |
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Molecular Weight |
344.6 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C15H12Cl3NO2/c1-9-11(17)3-2-4-13(9)19-15(20)8-21-14-6-5-10(16)7-12(14)18/h2-7H,8H2,1H3,(H,19,20) |
InChI Key |
VRHVMJKEOFKLTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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